molecular formula C13H15N B6355401 2-(1-Pyrrolidinyl)indene CAS No. 39157-79-4

2-(1-Pyrrolidinyl)indene

Cat. No. B6355401
CAS RN: 39157-79-4
M. Wt: 185.26 g/mol
InChI Key: UZNQNWYIDSYPLV-UHFFFAOYSA-N
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Description

2-(1-Pyrrolidinyl)indene (2-PIP) is an organic compound with the molecular formula C10H11N. It is a colorless solid with a pungent odor, and is a member of the indene family of compounds. 2-PIP has been widely studied in the scientific and medical fields due to its unique properties, and is used in a variety of applications.

Scientific Research Applications

Anti-Tumor and Anti-Inflammatory Properties

A study demonstrated the anti-tumor and anti-inflammatory activities of compounds related to 2-(1-Pyrrolidinyl)indene. Specifically, dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones exhibited promising anti-tumor activity against certain human tumor cell lines and considerable anti-inflammatory properties (Girgis, 2009).

Chemical Synthesis Advancements

Research has developed a metal-free approach to synthesize inden-1-ones from 2-alkynylbenzaldehydes, using pyrrolidine. This method is characterized by its step- and atom-economy, highlighting the role of pyrrolidine in facilitating efficient chemical syntheses (Liu et al., 2021).

Electrochemical and Electrochromic Applications

Studies on indene and benzothiadiazole-based poly(2,5-dithienylpyrrole) derivatives, where indene units were incorporated into a poly(thienylpyrrole) backbone, showed promising results in electrochromic applications. These materials demonstrated reversible oxidation and reduction accompanied by noticeable color changes (Wu & Li, 2016).

properties

IUPAC Name

1-(1H-inden-2-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-6-12-10-13(9-11(12)5-1)14-7-3-4-8-14/h1-2,5-6,9H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNQNWYIDSYPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399275
Record name 1-(1H-inden-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-inden-2-yl)pyrrolidine

CAS RN

39157-79-4
Record name 1-(1H-inden-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-indanone (2.0 g, 15.1 mmol) and pyrrolidine (1.6 mL, 19.7 mmol) in anhydrous toluene (61 mL) was refluxed under nitrogen with azeotropic removal of water (Dean-Stark apparatus) for 2 h. The mixture was then cooled and concentrated to dryness in vacuo to give the title compound. MS:m/z=186.2 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
61 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 100 ml reaction tube equipped with a stirrer bar, Suba.Seal™ stopper, and a nitrogen balloon, was added pyrrolidine (1.3 ml) and pentane (8 ml). Titanium tetrachloride (0.2 ml) was added slowly to each tube. 2-Indanone (0.2 g, 1.33 mmol) was added as a solid and the reaction stirred vigorously for 2 h. The reaction mixture was filtered through Celite and the solvent removed in vacuo to give the title compound as a dark solid. m/z (ES+) 186 (M+H)+.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Pyrrolidinyl)indene
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Citations

For This Compound
2
Citations
O Tsuge, S Okita, M Noguchi, S Kanemasa - Chemistry Letters, 1982 - journal.csj.jp
Several cyclic enamines with five to seven-membered rings react with 2-(1,2-diphenyl-3-cyclopropenylidene)propanedinitrile to give medium ring compounds, showing that the latter is …
Number of citations: 7 www.journal.csj.jp
MJCM Koppes, H Cerfontain - Recueil des Travaux Chimiques …, 1988 - Wiley Online Library
The photochemistry of the α‐phenyl‐β,γ‐enones 3–6 has been studied under conditions of direct (λ 300 nm) and triplet‐sensitized irradiation. Upon direct irradiation, 3 exhibits …

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